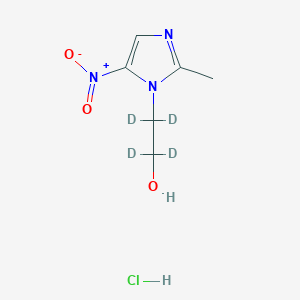

Metronidazole-D4 Hydrochloride

Description

Fundamental Principles of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that introduces isotopes into molecules to track their journey through chemical reactions or biological systems. creative-proteomics.comwikipedia.org The core principle lies in the fact that isotopically labeled molecules are chemically and biologically similar to their unlabeled counterparts. creative-proteomics.com This allows them to mimic the behavior of the native compounds in a given system. fiveable.me However, their different nuclear properties, specifically their increased mass, enable them to be distinguished and detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgmetwarebio.com

This technique provides invaluable insights into metabolic pathways, reaction mechanisms, and the distribution of molecules within an organism or experimental setup. creative-proteomics.com Both stable and radioactive isotopes are used for labeling, but stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are favored for many applications due to their non-radioactive nature, which allows for long-term studies. creative-proteomics.commetwarebio.com

Significance of Deuterated Analogues in Analytical Methodologies

Deuterated analogues, compounds in which one or more hydrogen atoms are replaced by deuterium, are of particular importance in analytical chemistry, especially in quantitative analysis using mass spectrometry. lcms.cz The primary advantage of using a deuterated compound as an internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. vulcanchem.comchromatographyonline.com This includes similar chromatographic retention times and ionization efficiencies, which is crucial for accurate quantification. vulcanchem.comchromatographyonline.com

When a sample is analyzed, both the analyte and its deuterated internal standard are subjected to the same experimental conditions, including sample preparation, injection, and instrument response. vulcanchem.com Any variations that occur during this process will affect both the analyte and the internal standard equally. vulcanchem.com Because the deuterated standard has a different mass, it can be separately detected by the mass spectrometer. vulcanchem.com This allows for the calculation of a precise ratio of the analyte to the standard, which corrects for any experimental variability and leads to highly accurate and reproducible measurements. vulcanchem.com This is particularly beneficial when analyzing complex matrices like biological fluids, where matrix effects can significantly interfere with quantification. lcms.czchromatographyonline.com

Contextualization of Metronidazole-D4 Hydrochloride as a Reference Standard in Research

This compound serves as a prime example of a deuterated analogue used as an internal standard in a wide range of research applications. clearsynth.comcaymanchem.com It is the hydrochloride salt of metronidazole (B1676534) in which four hydrogen atoms on the ethanol (B145695) side chain have been replaced with deuterium. vulcanchem.comclearsynth.com This specific labeling creates a mass shift that allows it to be easily distinguished from unlabeled metronidazole in mass spectrometry analyses. vulcanchem.com

The use of this compound is particularly prominent in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion (ADME) of metronidazole in the body. nih.govnih.gov By adding a known amount of this compound to a biological sample (such as plasma or urine) before analysis, scientists can accurately quantify the concentration of metronidazole present. nih.govnih.gov This is essential for understanding the drug's behavior in the body and for ensuring the validity of bioequivalence studies. nih.govresearchgate.net

Beyond its role as an internal standard, this compound is also a valuable tool for investigating the kinetic isotope effect. vulcanchem.com This effect refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. fiveable.me Studying this effect with deuterated metronidazole can provide insights into the mechanisms of its metabolism. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride clearsynth.com |

| CAS Number | 1261397-74-3 sigmaaldrich.com |

| Molecular Formula | C₆H₆D₄ClN₃O₃ |

| Molecular Weight | 211.64 g/mol sigmaaldrich.com |

| Appearance | Pale Yellow Solid vulcanchem.com |

Synthesis and Characterization of this compound

The synthesis of deuterated metronidazole typically involves the use of deuterium oxide (D₂O) as the deuterium source. vulcanchem.com One reported method describes the synthesis of deuterated metronidazole using deuterium oxide in the presence of benzoic acid under a nitrogen atmosphere. researchgate.net This process facilitates the exchange of hydrogen atoms with deuterium at specific locations on the metronidazole molecule. vulcanchem.com

Following synthesis, the compound is rigorously characterized to confirm its identity, purity, and the extent of deuteration. The primary analytical techniques used for this purpose include:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, ensuring that the deuterium atoms have been successfully incorporated. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the positions of the deuterium atoms by observing the disappearance or reduction of signals corresponding to the replaced hydrogen atoms. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule and can show shifts in vibrational frequencies due to the heavier deuterium atoms. vulcanchem.com

Applications in Research

This compound is a crucial tool in various research areas, primarily due to its utility as an internal standard in quantitative mass spectrometry.

Use as an Internal Standard in Mass Spectrometry

The most prominent application of this compound is as an internal standard for the quantification of metronidazole in various matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). vulcanchem.comcaymanchem.com Its key advantages in this role include:

Co-elution with the Analyte: It has almost identical chromatographic behavior to metronidazole, meaning it elutes at nearly the same time. vulcanchem.com

Distinct Mass-to-Charge Ratio: The four deuterium atoms give it a higher mass, allowing it to be distinguished from the non-deuterated form by the mass spectrometer. vulcanchem.comnih.gov

Correction for Matrix Effects: It helps to compensate for variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative analysis. lcms.czvulcanchem.com

Research Findings from Studies Utilizing this compound

Numerous studies have successfully employed this compound to achieve accurate and reliable quantification of metronidazole in complex biological samples. For instance, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of metronidazole in human plasma, using Metronidazole-D4 as the internal standard. nih.gov This method was successfully applied to a bioequivalence study. nih.gov Another study utilized deuterated metronidazole as an internal standard to determine metronidazole concentrations in both plasma and bile fluid. researchgate.net Furthermore, research into the metabolism of metronidazole has used Metronidazole-D4 to differentiate the parent drug from its metabolites in in-vitro experiments with human liver microsomes. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-DAHDXRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261397-74-3 | |

| Record name | 1261397-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Characterization of Metronidazole D4 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation and Synthetic Pathways

The synthesis of Metronidazole-D4 Hydrochloride primarily involves the introduction of deuterium atoms into the metronidazole (B1676534) molecule, followed by conversion to its hydrochloride salt. The most common strategies focus on selectively replacing the hydrogen atoms on the ethanol (B145695) side chain, a metabolically susceptible part of the molecule.

One established method for the synthesis of deuterated metronidazole involves a hydrogen-deuterium exchange reaction. researchgate.net In this process, metronidazole is refluxed with deuterium oxide (D₂O), which serves as the deuterium source, in the presence of a catalyst such as benzoic acid under a nitrogen atmosphere. uobaghdad.edu.iq The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the crude deuterated metronidazole is extracted using an organic solvent like ethyl acetate. uobaghdad.edu.iq The final product is then purified, for example, by recrystallization from ethanol. uobaghdad.edu.iq

The deuteration specifically targets the four hydrogen atoms of the ethanol group attached to the imidazole (B134444) ring, resulting in 1-(2-hydroxyethyl-d4)-2-methyl-5-nitroimidazole. medchemexpress.com The resulting chemical is 1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol. clearsynth.com

The final step in the synthesis is the conversion of the deuterated metronidazole base to its hydrochloride salt. This is typically achieved by treating the deuterated base with a solution of hydrogen chloride in an appropriate solvent, leading to the formation of this compound. This salt form can exhibit different physical properties, such as solubility, which can be advantageous for certain applications.

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Confirmation

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. In the IR spectrum of deuterated metronidazole, a characteristic band corresponding to the C-D stretching vibration is observed, which is absent in the non-deuterated form. For instance, a reported IR spectrum for deuterated metronidazole showed a (CD₃) stretching vibration at 2856 cm⁻¹, which is indicative of deuterium incorporation. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise location of the deuterium atoms. In ¹H NMR spectroscopy, the signals corresponding to the protons on the ethanol side chain are expected to be absent or significantly reduced in intensity in the deuterated compound. vulcanchem.com A reported ¹H NMR spectrum of deuterated metronidazole in DMSO-d6 showed signals for the imidazole proton (8.05 ppm), the hydroxyl proton (7.45 ppm), and the methylene (B1212753) protons (4.73 ppm and 4.63 ppm), with the absence of signals from the deuterated positions confirming the isotopic labeling. uobaghdad.edu.iq

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. The introduction of four deuterium atoms results in an increase in the molecular weight of metronidazole by approximately 4 atomic mass units. For Metronidazole-D4, the expected molecular weight is around 175.18 g/mol , while the hydrochloride salt is approximately 211.64 g/mol . vulcanchem.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC) is a key chromatographic technique for determining the chemical purity of the synthesized batch. esschemco.com It separates the main compound from any impurities. When coupled with a suitable detector, such as a UV detector, HPLC can quantify the purity of this compound. esschemco.com

The following table summarizes the key analytical techniques and their role in the characterization of this compound:

| Technique | Information Obtained | Key Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | Functional group identification and confirmation of C-D bonds. | Appearance of C-D stretching vibrations. uobaghdad.edu.iq |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation of deuterium incorporation sites. | Disappearance or significant reduction of proton signals at the deuterated positions. vulcanchem.comuobaghdad.edu.iq |

| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic enrichment analysis. | Increased molecular weight corresponding to the number of incorporated deuterium atoms. vulcanchem.com |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | Quantification of the main compound and detection of impurities. esschemco.com |

Assessment of Isotopic Purity and Enrichment in Synthesized Batches

The assessment of isotopic purity and enrichment is a critical quality control step in the production of this compound. Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms, while isotopic enrichment refers to the percentage of deuterium at the labeled positions.

Mass spectrometry is the primary technique for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, it is possible to quantify the distribution of different isotopologues (molecules that differ only in their isotopic composition). For Metronidazole-D4, the presence of a dominant peak corresponding to the mass of the d4-labeled compound confirms high isotopic purity. caymanchem.com

A certificate of analysis for a batch of this compound provides a practical example of the assessment of both chemical and isotopic purity. esschemco.com Such a certificate would typically report the chemical purity as determined by HPLC and the isotopic purity (atom % D) determined by mass spectrometry.

The following table presents representative data that might be found on a certificate of analysis for a synthesized batch of this compound:

| Parameter | Method | Specification | Result |

|---|---|---|---|

| Chemical Purity | HPLC | ≥98.0% | 99.8% esschemco.com |

| Isotopic Purity (Atom % D) | Mass Spectrometry | ≥98% | 99% esschemco.com |

| Molecular Weight | Mass Spectrometry | ~211.64 g/mol | Consistent with theoretical value esschemco.com |

The combination of these analytical methods ensures that each batch of this compound meets the high standards of purity and isotopic enrichment required for its intended use as an internal standard in sensitive analytical assays.

Advanced Analytical Method Development and Validation Utilizing Metronidazole D4 Hydrochloride

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the selective and sensitive quantification of analytes. The use of a deuterated internal standard, such as Metronidazole-D4 Hydrochloride, is integral to achieving high-quality data in bioanalytical studies. caymanchem.comvulcanchem.com

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is the foundation of a reliable LC-MS/MS method. The goal is to achieve a symmetrical peak shape, adequate retention, and separation from endogenous interferences. For the analysis of metronidazole (B1676534) and its deuterated analog, this compound, various reversed-phase C18 columns are frequently employed. nih.govnih.govnih.gov

The mobile phase composition is a critical parameter that is optimized to ensure efficient separation. A common approach involves an isocratic or gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid. nih.govresearchgate.netnih.gov The pH of the aqueous phase is also adjusted to ensure consistent ionization and retention of the analyte and internal standard. nih.govnih.gov For instance, one method utilized a mobile phase of acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) in a ratio of 80:20 (v/v) on an ACE C18 column. nih.gov Another method employed 0.1% formic acid in water and acetonitrile (40:60, v/v) with a Waters Symmetry® C18 column. nih.govresearchgate.net The flow rate is also optimized to ensure a reasonable run time without compromising separation efficiency. nih.govresearchgate.net

Table 1: Examples of Chromatographic Conditions for Metronidazole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ACE C18 (100 × 4.6 mm, 5 μm) nih.gov | Hydrosphere C18 (50 × 2.0 mm) nih.gov | Kinetix C18 (150 mm × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate in water, pH 4.00 (80:20, v/v) nih.gov | 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80, v/v) nih.gov | Not explicitly stated, but used with tinidazole (B1682380) as an internal standard. nih.gov |

| Run Time | 3.0 min nih.gov | Not specified | Not specified |

Mass Spectrometric Detection and Fragmentation Analysis

Mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays. A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used for quantification. nih.govnih.gov Ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. researchgate.netnih.gov

For metronidazole, the precursor ion [M+H]+ is monitored. The fragmentation of this precursor ion in the collision cell of the mass spectrometer produces specific product ions. The transition from the precursor ion to the most abundant and stable product ion is selected for quantification. For example, a common transition for metronidazole is m/z 171.97 > 127.97. researchgate.net this compound, with its deuterium-labeled ethyl group, will have a different mass-to-charge ratio for its precursor ion, allowing for its distinct detection from the unlabeled analyte while exhibiting similar fragmentation patterns. vulcanchem.comresearchgate.net This mass shift is a key characteristic that enables its use as an internal standard. vulcanchem.com

Role of this compound as an Internal Standard in Quantification

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. caymanchem.comvulcanchem.com Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization efficiency and potential matrix effects. vulcanchem.com This co-behavior allows the internal standard to compensate for variations in sample preparation, injection volume, and instrument response. researchgate.net

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve. The use of this compound as an internal standard significantly improves the accuracy and precision of the method. nih.govresearchgate.netnih.gov

Validation of Bioanalytical Methods for Quantitative Determination

Once a bioanalytical method is developed, it must undergo a rigorous validation process to ensure its reliability and reproducibility for its intended purpose. This validation is performed in accordance with guidelines from regulatory authorities. science.govresearchgate.netaustinpublishinggroup.com

Evaluation of Linearity and Calibration Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. austinpublishinggroup.comacademicjournals.org The range of the calibration curve should encompass the expected concentrations of the analyte in the study samples. academicjournals.org

For methods using this compound as an internal standard, calibration curves for metronidazole have been shown to be linear over wide concentration ranges, for example, from 0.01 to 10.0 μg/mL in human plasma and 50–20,000 ng/mL in human plasma and bile. nih.govnih.gov The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. nih.govnih.gov

Table 2: Reported Linearity and Calibration Ranges for Metronidazole Quantification

| Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Human Plasma | 0.01 - 10.0 µg/mL | > 0.99 | nih.govresearchgate.net |

| Human Plasma and Bile | 50 - 20,000 ng/mL | > 0.999 | nih.govresearchgate.net |

| Human Feces | 0.50 - 250 ng/g | Not specified | nih.govresearchgate.net |

| Human Plasma | 0.5 - 5 ng/mL | 0.999 | nih.govcolab.ws |

Determination of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among a series of measurements. austinpublishinggroup.com Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples). austinpublishinggroup.com Intra-day precision and accuracy are determined by analyzing replicates on the same day, while inter-day precision and accuracy are assessed over several days. nih.govnih.gov The acceptance criteria for accuracy are usually within ±15% of the nominal concentration (±20% at the lower limit of quantification), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). austinpublishinggroup.com

Recovery is the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. austinpublishinggroup.com Consistent and reproducible recovery for both the analyte and the internal standard is more important than achieving 100% recovery. researchgate.netaustinpublishinggroup.com For example, one study reported a mean extraction recovery for metronidazole ranging from 76.5% to 82.1% in plasma and from 78.8% to 87.8% in bile. nih.gov Another study found high recovery for metronidazole (93.7 – 97.5%). nih.govcolab.ws

Table 3: Summary of Validation Parameters from a Bioanalytical Method for Metronidazole in Human Plasma

| Parameter | Specification | Result | Reference |

|---|---|---|---|

| Intra-day Precision (CV%) | ≤ 15% | 2.50% to 7.85% | nih.gov |

| Inter-day Precision (CV%) | ≤ 15% | 3.11% to 16.9% | nih.gov |

| Intra-day Accuracy (% of nominal) | ± 15% | 97% to 101.6% | nih.govcolab.ws |

| Inter-day Accuracy (% of nominal) | ± 15% | 97% to 101.6% | nih.govcolab.ws |

| Recovery | Consistent and reproducible | 76.5% to 82.1% | nih.gov |

Table 4: List of Compounds

| Compound Name |

|---|

| Metronidazole |

| This compound |

| Tinidazole |

| Acetonitrile |

| Methanol |

| Ammonium formate |

| Formic acid |

| Carbamazepine |

| Zidovudine |

| Ciprofloxacin-d8 |

| Azithromycin-d3 |

| Cefuroxime-d3 |

| Dimetridazole |

| Ronidazole |

| Ipronidazole |

| Chloramphenicol |

| Crystal violet-d6 |

| Amoxicillin |

| Penicillin G |

| Ceftriaxone |

| Cefixime |

| Cephalexin |

| Erythromycin |

| Gabapentin |

| Mefenamic acid-hydroxyl |

| Naproxen |

Phenylephrine | | Salicylic acid |

Assessment of Matrix Effects and Selectivity in Diverse Research Matrices

In quantitative bioanalysis, particularly using mass spectrometry, matrix effects can significantly impact the accuracy and precision of results. These effects, caused by co-eluting endogenous components from the sample matrix, can suppress or enhance the ionization of the target analyte. This compound is frequently employed as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to counteract these issues. Due to its structural and chemical similarity to the unlabeled analyte, Metronidazole, it co-elutes and experiences nearly identical ionization effects, thereby providing a reliable basis for quantification.

The selectivity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. When using this compound as an internal standard, validation studies consistently demonstrate high selectivity, with no significant interference observed at the retention times of the analyte and the IS from endogenous substances in various biological matrices. metabolomicsworkbench.orgresearchgate.net

Research across diverse and complex matrices such as human plasma, bile, and feces has validated the efficacy of this compound in mitigating matrix effects. For instance, in a study quantifying metronidazole in human feces, post-column infusion analysis revealed no significant ion-suppression or enhancement effects. nih.gov The internal standard-normalized matrix factor was calculated to be between 0.986 and 1.013, indicating that the matrix effect was negligible and effectively corrected by the use of this compound. nih.gov Similarly, methods developed for human plasma and bile fluid have shown that the validation results for matrix effects and selectivity comply with stringent bioanalytical guidelines. researchgate.net The use of a deuterated internal standard is a key component of robust methods that can be applied to complex sample types, including those from clinical studies or environmental monitoring.

Table 1: Matrix Effect and Selectivity Assessment of this compound

| Matrix | Analytical Method | Key Findings | Citation(s) |

|---|---|---|---|

| Human Feces | LC-MS/MS | No significant ion-suppression/enhancement; IS-normalized matrix factor ranged from 0.986-1.013. | nih.gov |

| Human Plasma | LC-MS/MS | Method validation for matrix effects and selectivity complied with current bioanalytical guidelines. | researchgate.net |

| Human Bile Fluid | LC-MS/MS | Method validation for matrix effects and selectivity complied with current bioanalytical guidelines. | researchgate.net |

| Bovine Muscle | LC-MS/MS | Method using a deuterated internal standard for nitroimidazoles was robust against day-to-day analytical variations. | researchgate.net |

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the predominant technique for the analysis of metronidazole using this compound, the compound is also suitable for use with Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com The application of GC-MS for polar compounds like metronidazole, which contains a hydroxyl group, typically necessitates a chemical derivatization step prior to analysis. jfda-online.comnih.gov

Derivatization is required to increase the volatility and thermal stability of the analyte, making it amenable to the conditions of a GC system. jfda-online.com Common derivatization techniques include silylation, which converts polar functional groups (-OH, -NH, -SH) into less polar trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov For metronidazole and its deuterated analogue, this would involve converting the hydroxyl group on the ethanol (B145695) side chain. Once derivatized, this compound can serve as an effective internal standard in GC-MS methods, providing a distinct mass shift that allows for selective detection and quantification of the underivatized analyte. caymanchem.com

Despite its potential, the application of GC-MS for the routine analysis of metronidazole in biological matrices is less common in recent literature compared to LC-MS/MS. This is largely because LC-MS/MS methods can often analyze polar compounds like metronidazole directly without the need for the additional sample preparation step of derivatization, leading to simpler and faster workflows. researchgate.net One study analyzing metronidazole via GC-MS reported a retention time of 16.4 minutes, which is significantly longer than the typical run times of 3 minutes or less achieved with modern LC-MS/MS methods. researchgate.netcrimsonpublishers.com

Stability of this compound in Analytical Solutions and Reference Materials

The stability of an analytical standard is a critical parameter in method validation, ensuring that the concentration of the standard does not change over the course of sample storage and analysis. This compound has demonstrated excellent stability in various conditions, making it a reliable reference material for quantitative studies.

Bioanalytical method validation studies have rigorously assessed the stability of this compound alongside its non-deuterated counterpart in various biological matrices and analytical solutions. These assessments typically cover short-term (bench-top) stability, long-term storage stability, and the effects of freeze-thaw cycles.

In a method developed for the quantification of metronidazole in human feces, the stability of the analyte and the Metronidazole-D4 internal standard was thoroughly evaluated. nih.gov The results showed that spiked feces samples were stable for a minimum of three months when stored at -20°C and -70°C. nih.gov Furthermore, the processed samples (both dry and wet extracts) maintained their stability for at least 24 hours, providing ample time for analysis. nih.gov Similarly, a method for quantifying metronidazole in human plasma confirmed that the stability results for the analyte and internal standard were compliant with established bioanalytical guidelines. researchgate.net This ensures that sample degradation does not contribute to variability in pharmacokinetic or bioequivalence studies.

Table 2: Stability of this compound in Different Conditions

| Matrix/Solution | Storage Condition | Duration | Result | Citation(s) |

|---|---|---|---|---|

| Spiked Human Feces | Long-Term at -20°C and -70°C | At least 3 months | Stable | nih.gov |

| Extracted Feces Samples | Stored in autosampler | Up to 24 hours | Stable | nih.gov |

| Human Plasma | Various (Freeze-thaw, short-term, long-term) | As per guidelines | Complied with current bioanalytical guidelines | researchgate.net |

Investigational Pharmacokinetic and Metabolic Studies Using Metronidazole D4 Hydrochloride in Non Clinical Models

In Vitro Studies of Drug Metabolism and Enzyme Kinetics

In vitro systems are indispensable for predicting a drug's metabolic profile in humans. In these studies, Metronidazole-D4 Hydrochloride is not the substance being metabolized but is typically added at the end of an incubation period to act as an internal standard, ensuring the accuracy of the analytical results. nih.gov

The biotransformation of metronidazole (B1676534) is extensive, primarily occurring in the liver. researchgate.net In vitro studies using human liver microsomes (HLMs) have been instrumental in identifying the major metabolic pathways. The primary routes of metabolism involve oxidation of the metronidazole molecule. nih.govdrugbank.com

The two main oxidative metabolites identified are:

2-hydroxymetronidazole : Formed by the hydroxylation of the 2-methyl group. This is the major metabolite. nih.govnih.gov

1-metronidazole acetic acid : Results from the oxidation of the 1-ethyl group. nih.govnih.gov

Minor metabolic pathways include the formation of glucuronide and sulfate (B86663) conjugates. nih.gov The hydroxy metabolite itself is biologically active, exhibiting approximately 30% to 65% of the parent drug's activity, and has a longer elimination half-life. researchgate.netnih.gov In studies designed to profile these metabolites, this compound is frequently used as an internal standard during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure precise quantification from biological samples like plasma and bile fluid. researchgate.net

Table 1: Major Metabolites of Metronidazole Identified in In Vitro Studies

| Metabolite Name | Metabolic Pathway | Biological Activity |

|---|---|---|

| 2-Hydroxymetronidazole | Hydroxylation of the 2-methyl group | Active (30-65% of Metronidazole) |

| 1-Metronidazole Acetic Acid | Oxidation of the 1-ethyl group | Negligible |

| Glucuronide Conjugates | Glucuronidation | Minor Metabolites |

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For metronidazole, the Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst. nih.govresearchgate.net

In vitro experiments using a panel of cDNA-expressed human P450 enzymes have pinpointed CYP2A6 as the main enzyme responsible for the formation of 2-hydroxymetronidazole at therapeutic concentrations. nih.govresearchgate.net While other enzymes, including CYP3A4, CYP3A5, and CYP3A7, can also catalyze this reaction, they exhibit lower affinity (higher Km values) and are more involved at supratherapeutic concentrations. nih.govresearchgate.net

Kinetic studies in human liver microsomes revealed that the formation of 2-hydroxymetronidazole follows biphasic, Michaelis-Menten kinetics, indicating the involvement of both a high-affinity (low Km) and a low-affinity (high Km) enzyme. nih.govresearchgate.net The high-affinity component was attributed to CYP2A6, while the low-affinity component was associated with CYP3A enzymes. researchgate.net The crucial role of CYP2A6 was further confirmed through chemical and antibody inhibition experiments, where inhibitors of CYP2A6 significantly reduced metronidazole hydroxylation. nih.govresearchgate.net Throughout these kinetic studies, this compound was employed as a non-metabolized internal standard to accurately quantify reaction rates. nih.gov

Table 2: Kinetic Parameters of P450 Enzymes in Metronidazole 2-Hydroxylation

| Enzyme | Km (μM) | Role | Study Type |

|---|---|---|---|

| CYP2A6 | ~289 | High-affinity (low Km) primary catalyst | Recombinant enzymes, HLM |

| CYP3A4 | High | Low-affinity (high Km) catalyst | Recombinant enzymes |

| CYP3A5 | High | Low-affinity (high Km) catalyst | Recombinant enzymes |

| CYP3A7 | High | Low-affinity (high Km) catalyst | Recombinant enzymes |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum (Vmax). A lower Km indicates higher enzyme affinity.

Reaction phenotyping studies are designed to identify the contribution of various enzymes to a drug's metabolism. xenotech.com For metronidazole, these studies have been essential in confirming the role of CYP2A6. nih.gov The experimental design typically involves:

Correlation Analysis : Correlating the rate of metronidazole metabolism with the activity of specific CYP enzymes across a panel of individual human liver microsomes. nih.gov

Chemical Inhibition : Using selective chemical inhibitors for different CYP enzymes to see which ones block the formation of 2-hydroxymetronidazole. nih.govresearchgate.net

Antibody Inhibition : Employing antibodies that specifically bind to and inhibit certain CYP enzymes. nih.govresearchgate.net

In these experiments, incubations are performed with human liver microsomes and metronidazole. The reactions are terminated at specific time points, often by adding a solvent containing this compound. nih.gov The sample is then analyzed by HPLC/MS. The distinct mass of this compound allows it to be easily distinguished from the unlabeled metronidazole and its metabolites, providing a stable reference point for precise quantification of the metabolite formed. nih.govresearchgate.net This application highlights the indispensable role of deuterated standards in obtaining high-quality data for reaction phenotyping.

Elucidation of Enzyme Involvement in Biotransformation Processes (e.g., Cytochrome P450)

In Silico Pharmacokinetic and Biopharmaceutical Modeling

In silico modeling uses computer simulations to predict how a drug will behave in the body. These models are built using data from in vitro experiments, where tools like this compound are vital for generating accurate input parameters.

Physiologically based biopharmaceutics modeling (PBBM) integrates physiological data with drug and formulation properties to simulate drug absorption, distribution, metabolism, and elimination (ADME). nih.govnih.gov For metronidazole, PBBM models have been developed to predict its release from different formulations and subsequent in vivo pharmacokinetics. nih.govmdpi.com

The development of a PBBM for metronidazole involves several key steps:

Data Collection : Gathering physicochemical properties of metronidazole (e.g., solubility, pKa), in vitro dissolution profiles from various formulations, and metabolic data from studies like those described in section 4.1. nih.govresearchgate.net

Model Construction : Inputting these parameters into a simulation platform, such as the Simcyp® Simulator, which uses modules like the Advanced Dissolution Absorption Model (ADAM) to simulate gastrointestinal transit and absorption. nih.govmdpi.com

Model Validation : Comparing the model's predicted plasma concentration-time profiles against actual clinical data from human studies. The model is considered validated if the predicted values closely match the observed results. mdpi.comresearchgate.net

While the PBBM is built for metronidazole, the accuracy of the metabolic clearance parameters used as inputs depends on the quality of the in vitro enzyme kinetic data. As established, the generation of this data often relies on the use of this compound as an internal standard for quantification.

Table 3: Example Input Parameters for a Metronidazole PBBM

| Parameter Category | Specific Parameter | Source of Data | Role of Metronidazole-D4 HCl |

|---|---|---|---|

| Drug Physicochemical | Molecular Weight, pKa, Solubility, LogP | Literature, Experimental | Not directly involved |

| Formulation | Dissolution Profile, Particle Size | In Vitro Dissolution Testing | Not directly involved |

| Absorption | Permeability (e.g., Caco-2) | In Vitro Cell-based Assays | Potential use in quantification |

| Metabolism | Intrinsic Clearance, Km, Vmax (for CYP2A6) | In Vitro HLM/Enzyme Studies | Crucial as internal standard for quantification |

| Distribution | Volume of Distribution (Vd), Plasma Protein Binding | Literature, In Vivo Studies | Used in bioanalytical methods for in vivo studies |

| Physiology | GI Tract Physiology, Organ Blood Flow | Simulator Platform Database | Not applicable |

Once a PBBM is developed and validated, it can be used to simulate the pharmacokinetic behavior of metronidazole under various conditions. nih.govmdpi.com These simulations can explore the impact of different factors on the drug's ADME profile without the need for extensive clinical testing.

Applications of these simulations include:

Predicting Bioequivalence : Simulating the pharmacokinetic profiles of different formulations to assess if they are bioequivalent. researchgate.net

Evaluating Formulation Changes : Determining how changes in formulation (e.g., coating agent, weight gain of coating) affect drug release and absorption rates in different regions of the gut. nih.govmdpi.com

Investigating Food Effects : Modeling how the presence or absence of food impacts drug absorption.

Distribution Simulation : Predicting drug concentrations in various tissues and fluids, such as muscle interstitial fluid. nih.gov

These powerful in silico tools provide a deeper understanding of a drug's behavior and can guide formulation development. The foundation of these predictive models rests on high-fidelity in vitro and in vivo data, where the precision afforded by using stable isotope-labeled standards like this compound is paramount for generating reliable model inputs and validation data.

Development and Validation of Physiologically Based Biopharmaceutics Models (PBBM)

Ex Vivo Investigations in Tissue Models

Ex vivo studies, which are conducted on tissues or organs outside their natural living environment, are crucial for understanding a drug's behavior at a specific site. For antimicrobial agents, these models help in assessing tissue penetration and local distribution, which are vital for efficacy.

While specific ex vivo permeation studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology is well-established through studies of its parent compound, metronidazole. These studies often utilize Franz diffusion cells to measure the permeation of the drug across excised tissue samples, such as animal vaginal tissue or artificial membranes designed to mimic biological barriers. nih.govresearchgate.net

In a typical ex vivo setup, a section of isolated tissue (e.g., bovine or porcine vaginal mucosa) is mounted between the donor and receptor chambers of the diffusion cell. nih.govnih.gov A formulation containing the drug is applied to the donor side, and samples are periodically withdrawn from the receptor fluid to quantify the amount of drug that has permeated through the tissue over time. researchgate.net Such studies have shown that factors like the drug's water solubility and molecular size are critical for its transport across tissue membranes. nih.gov For instance, polar compounds like metronidazole show effective penetration through aqueous tissues. nih.gov The use of this compound in such a study would primarily be as an internal standard for precise quantification via mass spectrometry, though the principles of permeation would be expected to be very similar to the non-deuterated form.

The gold standard for the quantitative assessment of drugs and their deuterated analogues in biological and ex vivo samples is liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comnih.gov These highly sensitive and specific techniques allow for the precise measurement of the drug concentration in samples taken from the receptor compartment of diffusion cells or from tissue homogenates.

In these analyses, this compound serves as an ideal internal standard when quantifying metronidazole. nih.gov It is added in a known, fixed concentration to all samples and calibration standards. Because it is chemically almost identical to metronidazole but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. caymanchem.com This allows for correction of any sample loss during preparation or variability in instrument response, ensuring highly accurate and reproducible measurements. uomustansiriyah.edu.iq Other quantitative methods include high-performance liquid chromatography (HPLC) with UV detection and spectrophotometry, though these may lack the specificity and sensitivity of mass spectrometry-based methods. uomustansiriyah.edu.iqnih.govnih.gov

Analysis of Drug Permeation and Distribution in Isolated Tissues (e.g., skin, organ sections)

In Vitro Pharmacodynamic and Mechanistic Studies

In vitro studies are fundamental to characterizing the antimicrobial activity of a compound and understanding how it affects microorganisms at a cellular level.

Research into deuterated metronidazole has demonstrated its antimicrobial potential. Studies have compared its activity against that of standard metronidazole across a range of microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric in these assessments.

One study found that deuterated metronidazole exhibited better antibacterial activity against anaerobic bacteria and superior anti-tubercular activity against Mycobacterium tuberculosis when compared to the non-deuterated compound. researchgate.netuobaghdad.edu.iq However, its activity against aerobic bacteria and fungi was found to be equipotent to that of standard metronidazole. researchgate.netuobaghdad.edu.iq This suggests that the deuterium (B1214612) substitution may selectively enhance efficacy against certain types of pathogens, a finding of significant interest for potential therapeutic applications. vulcanchem.com

| Microorganism Type | Deuterated Metronidazole Activity vs. Metronidazole | Reference |

| Anaerobic Bacteria | Better | vulcanchem.com, researchgate.net, uobaghdad.edu.iq |

| Aerobic Bacteria | Equipotent | vulcanchem.com, researchgate.net, uobaghdad.edu.iq |

| Fungi | Equipotent | vulcanchem.com, researchgate.net, uobaghdad.edu.iq |

| Mycobacterium tuberculosis | Better | researchgate.net, uobaghdad.edu.iq |

This table summarizes the comparative antimicrobial activity of deuterated metronidazole.

Further data from these studies provided specific MIC values, highlighting the enhanced potency against certain strains.

| Organism | Compound | MIC (μg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | Deuterated Metronidazole | 1.6 | researchgate.net, uobaghdad.edu.iq |

| Mycobacterium tuberculosis H37Rv | Metronidazole | 3.12 | researchgate.net, uobaghdad.edu.iq |

| Candida albicans | Deuterated Metronidazole | 25 | researchgate.net |

| Candida albicans | Metronidazole | 25 | researchgate.net |

| Aspergillus niger | Deuterated Metronidazole | 100 | researchgate.net |

| Aspergillus niger | Metronidazole | 100 | researchgate.net |

This table presents the Minimum Inhibitory Concentration (MIC) values of deuterated metronidazole and metronidazole against various microorganisms.

Metronidazole itself is a prodrug that requires reductive activation of its nitro group by microbial enzymes to become cytotoxic. rsdjournal.org This activation leads to the formation of reactive intermediates that cause damage to microbial DNA, inhibiting protein synthesis and leading to cell death. rsdjournal.org Resistance to metronidazole can emerge through several mechanisms, most commonly through mutations in the genes responsible for activating the drug.

In Helicobacter pylori, for example, mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are a primary cause of resistance. frontiersin.org However, resistance can also occur through other pathways, indicating a complex molecular basis. frontiersin.orguu.se Research has identified other mechanisms such as decreased levels of ferredoxin, which plays a role in the electron transfer system that activates metronidazole. researchgate.net While studies specifically exploring resistance to this compound are scarce, it is hypothesized that the mechanisms would be largely the same as those for the non-deuterated form, as the core molecular structure and requirement for reductive activation remain unchanged. rsdjournal.org The enhanced stability of the deuterated form could potentially influence its interaction with these activation or resistance pathways, but this remains an area for further investigation.

Degradation and Stability Research of Metronidazole D4 Hydrochloride in Research Contexts

Forced Degradation Studies for Impurity Profiling in Analytical Standards

Forced degradation studies are a critical component of pharmaceutical development and the validation of analytical standards, as they help to identify potential degradation products and establish the stability-indicating properties of analytical methods. innovareacademics.inresearchgate.netscispace.com Such studies typically involve exposing the compound to harsh conditions, including acid and base hydrolysis, oxidation, and thermal stress. innovareacademics.inwalshmedicalmedia.com

However, no specific forced degradation studies for Metronidazole-D4 Hydrochloride have been published. While studies on metronidazole (B1676534) reveal degradation under acidic, alkaline, and oxidative conditions innovareacademics.inwalshmedicalmedia.comcabidigitallibrary.org, it cannot be scientifically assumed that the deuterated form, this compound, would exhibit identical impurity profiles. Isotopic labeling can sometimes alter metabolic pathways and reaction kinetics, meaning specific studies are required for definitive impurity profiling.

Evaluation of Stability Under Various Environmental Stress Conditions (e.g., temperature, light, pH)

The stability of an analytical standard under various environmental conditions is crucial for ensuring its integrity and the accuracy of quantitative analyses. Key stress factors include temperature, light, and pH. dissolutiontech.commdpi.com For metronidazole, studies have shown it to be relatively stable, though degradation is accelerated by elevated temperatures and alkaline pH. mdpi.comajol.infonih.gov It is also noted to be sensitive to light, particularly in solution. walshmedicalmedia.comveeprho.com

Again, specific data for this compound is lacking. While some commercial suppliers provide basic storage information, such as recommending refrigeration esschemco.com, and state a shelf life of four years or more under ideal conditions caymanchem.com, comprehensive studies evaluating its stability across a range of temperatures, light exposures, and pH values are not available in the public domain. Without such studies, a detailed stability profile cannot be constructed.

Identification and Characterization of Degradation Products Relevant to Analytical Integrity

The identification of degradation products is essential for ensuring the analytical integrity of a standard. It confirms that the analytical method can distinguish the active compound from any potential impurities or degradants, a key requirement for a stability-indicating method. innovareacademics.in For instance, one known degradation pathway for metronidazole under alkaline hydrolysis can produce volatile substances like acetic acid and ammonia. scispace.com

There are no available studies that identify or characterize the specific degradation products of this compound. While it is used as an internal standard, its primary role is for quantification, and its own degradation is typically monitored by the stability of the analytical solutions prepared from it. innovareacademics.in Without specific degradation studies, a list and characterization of potential degradation products relevant to the analytical integrity of this compound cannot be compiled.

Future Research Trajectories and Methodological Innovations

Advancements in High-Throughput Analytical Techniques for Deuterated Standards

The demand for increased efficiency in drug discovery, clinical toxicology, and environmental monitoring has spurred significant advancements in high-throughput screening (HTS) methodologies. sciex.comnih.gov These innovations are pivotal for the application of deuterated internal standards like Metronidazole-D4 Hydrochloride, enhancing the speed, robustness, and accuracy of quantitative analysis. aptochem.comresearchgate.net

A key driver of this evolution is the coupling of automated sample preparation with advanced mass spectrometry (MS). lcms.cz Fully-automated platforms can perform pre-programmed steps such as solvent wetting, sample dispensing, protein precipitation, and filtering before transferring the sample to the autosampler for analysis. lcms.cz This automation minimizes human error and significantly increases sample throughput. lcms.cz For instance, a fully-automated platform combining a sample preparation module (CLAM-2000) with a triple quadrupole mass spectrometer (LCMS-8060) has been used for the high-throughput screening of toxicological compounds in blood. lcms.cz

Innovations in chromatography-free mass spectrometry have further revolutionized HTS. nsf.gov Techniques like Acoustic Ejection Mass Spectrometry (AEMS) enable contactless, nanoliter-scale sampling directly from microtiter plates, achieving analysis speeds of up to three samples per second. sciex.comnih.gov This allows for the screening of a 384-well plate in under 10 minutes, generating reliable data based on mass accuracy and isotope patterns. sciex.com Similarly, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allows for the direct analysis of complex samples in the ambient environment with throughputs better than one sample per second, often without requiring sample pre-treatment. nsf.gov

The use of deuterated internal standards is an essential component of robust high-throughput bioanalytical methods. aptochem.com An ideal deuterated standard, such as this compound, co-elutes with the analyte, has the same extraction recovery and ionization response, but a sufficient mass increase to provide a distinct, non-interfering signal. aptochem.com This corrects for variability in sample extraction, injection volume, and ionization, which is crucial for maintaining data quality in rapid screening environments. aptochem.comresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) systems and core-shell column technology has also enabled faster separations without sacrificing resolution, leading to more sensitive and high-throughput LC-MS assays. spectroscopyonline.comfrontiersin.org

lcms.cznih.govsciex.comnih.govnsf.govacs.org| Technique | Principle | Typical Throughput | Key Advantage for Deuterated Standards | Reference |

|---|---|---|---|---|

| Automated LC-MS/MS | Automated sample preparation (e.g., protein crash, SPE) coupled to liquid chromatography-tandem mass spectrometry. | >300 samples/day | Reduces variability, ensuring consistent performance of the internal standard across large batches. | |

| Acoustic Ejection Mass Spectrometry (AEMS) | Contactless nanoliter sampling directly into a mass spectrometer. | Up to 3 samples/sec | Ultra-fast analysis minimizes potential for chromatographic isotope effects and maximizes instrument uptime. | |

| Desorption Electrospray Ionization (DESI) | Direct analysis of samples in the ambient environment with minimal to no sample preparation. | <1 sample/sec | Reduces sample preparation steps where analyte and standard could be differentially lost. | |

| Multisegment Injection–Capillary Electrophoresis–Mass Spectrometry (MSI-CE-MS) | Serial injections of multiple samples within a single run coupled to high-resolution MS. | <3 min/sample | Provides unambiguous identification through co-migration with a deuterated internal standard and accurate mass. |

Integration of this compound in Multi-Analyte Research Platforms

This compound is increasingly integrated into multi-analyte and multi-residue research platforms, which are designed to detect and quantify numerous compounds simultaneously in a single analytical run. nih.govjfda-online.com This approach is highly efficient for applications in food safety, environmental monitoring, and clinical diagnostics. The use of a stable isotope-labeled internal standard like Metronidazole-D4 is critical for achieving accurate quantification in complex matrices where matrix effects can suppress or enhance the analyte signal unpredictably. researchgate.netnih.gov

A notable application is in the monitoring of veterinary drug residues in food products. nih.govjfda-online.com A multi-residue analysis method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the simultaneous detection of 20 coccidiostats, including metronidazole (B1676534), in diverse matrices like chicken muscle, eggs, milk, and fish. nih.govjfda-online.com In this method, Metronidazole-d4 (MNZ-d4) was used as the internal standard to ensure accuracy and precision. nih.govjfda-online.com The method employed a QuEChERS-based sample preparation protocol followed by UHPLC-MS/MS analysis, achieving limits of quantitation between 0.5 and 2 ng/g across the various matrices. nih.gov

The selection of instrumental parameters is crucial for multi-analyte platforms. The chromatographic conditions and mass spectrometer settings must be optimized to provide adequate separation and detection for all target compounds. nih.gov For instance, in the coccidiostat analysis, a Poroshell 120SB–C18 column was chosen for its ability to retain polar compounds and its tolerance for a wide pH range, while a gradient elution with methanol (B129727) and formic acid-amended water provided sharp, symmetrical peaks for the analytes. nih.govjfda-online.com

Metronidazole-D4 has also been used as an internal standard in target and suspect screening of contaminants of emerging concern (CECs) in raw and drinking water from various European locations. kwrwater.nl This demonstrates its utility not only in targeted quantitative methods but also in broader screening platforms that aim to identify a wide range of potential pollutants. kwrwater.nl

nih.govjfda-online.comnih.govnih.govjfda-online.comnih.govnih.govnih.govjfda-online.comnih.gov| Parameter | Description | Reference |

|---|---|---|

| Application | Detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. | |

| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). | |

| Internal Standard | Metronidazole-d4 (MNZ-d4) used for the quantification of Metronidazole. | |

| Sample Preparation | QuEChERS-based extraction followed by n-hexane clean-up. | |

| Chromatographic Column | Agilent Poroshell 120SB–C18 (2.7 μm, 3.0 mm × 150 mm). | |

| Mobile Phase | Gradient elution using 0.1% formic acid in water and 0.1% formic acid in methanol. | |

| Limit of Quantitation (LOQ) | 0.5–2 ng/g in various matrices. |

Emerging Applications in Environmental Fate and Ecotoxicological Studies

The widespread use of pharmaceuticals like metronidazole has led to their continuous introduction into the environment, raising concerns about their long-term effects on ecosystems. nih.govservice.gov.uk Consequently, robust analytical methods are required to monitor the environmental fate and ecotoxicity of these compounds. This compound plays an essential role as an internal standard in these studies, enabling accurate quantification at the low concentrations typically found in environmental samples. nih.goveuropa.eu

Research has focused on developing methods to detect metronidazole in various environmental compartments, including surface water, sediment, and fish tissue. nih.gov One such study developed and validated a method using solid-phase extraction (SPE) followed by liquid chromatography-ion trap mass spectrometry (LC-MS/MS). nih.gov This method achieved low detection limits of 3.4 ng/L in water, 0.4 ng/g in sediment, and 0.3 ng/g in fish tissue, demonstrating the sensitivity required for environmental monitoring. nih.gov The use of a deuterated standard like Metronidazole-D4 is critical in such methods to compensate for matrix effects inherent in complex samples like sediment and tissue. nih.goveuropa.eu

Ecotoxicological studies investigate the harmful effects of contaminants on living organisms. diva-portal.org For example, the toxicity of metronidazole has been evaluated on the freshwater green microalga Raphidocelis subcapitata, a common bioindicator species. diva-portal.orgdiva-portal.org Such studies help establish environmental quality standards and assess the risk posed by pharmaceutical pollution. europa.eu Accurate quantification of the contaminant, facilitated by stable isotope standards, is fundamental to establishing concentration-response relationships. diva-portal.org

Future research is also directed towards understanding the degradation of metronidazole through advanced oxidation processes and photocatalysis, which are potential water treatment technologies. nih.govnih.gov Studies identifying the transformation products (TPs) of metronidazole degradation rely on high-resolution mass spectrometry, where internal standards can aid in tracking the reduction of the parent compound. nih.gov Assessing the toxicity of these TPs is another crucial research area, as some degradation products may be more harmful than the original compound. nih.gov As these environmental and ecotoxicological research fields expand, the role of this compound as a reliable analytical standard will continue to be indispensable.

nih.govdiva-portal.orgnih.govnih.gov| Application Area | Research Focus | Key Findings | Role of Deuterated Standard | Reference |

|---|---|---|---|---|

| Water Quality Analysis | Detection of metronidazole residues in surface water, sediment, and fish tissue. | Metronidazole detected in a Polish river at concentrations up to 136.2 ng/L (water), 12.0 ng/g (sediment), and 1.5 ng/g (fish tissue). | Enables accurate quantification at trace levels in complex environmental matrices. | |

| Ecotoxicology | Assessing the toxicity of metronidazole to aquatic organisms like algae (R. subcapitata). | Metronidazole concentrations of 40,400 µg/L and higher were found to be harmful, affecting photosynthesis and biomass. | Ensures accurate concentration data for establishing dose-response relationships and toxicity thresholds. | |

| Wastewater Treatment | Studying the degradation of metronidazole via photocatalysis. | TiO2 photocatalysis can efficiently remove metronidazole from water, but the stability of the catalyst can decrease with reuse. | Aids in accurately tracking the degradation kinetics of the parent compound during treatment experiments. | |

| Degradation Pathways | Theoretical and experimental study of metronidazole degradation and transformation products (TPs). | Initial degradation products can have higher toxicity than metronidazole itself, but further degradation reduces harm. | Provides a stable reference point for quantifying the parent compound as it transforms into various byproducts. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Metronidazole-D4 Hydrochloride?

- Methodological Answer :

- Synthesis : Adapt procedures from deuterated analog synthesis, such as refluxing precursors in deuterated solvents (e.g., DMSO-d6) under nitrogen to minimize proton exchange. Post-reaction, distill under reduced pressure and crystallize using ethanol-D2O mixtures to ensure isotopic purity .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR and ²H-NMR) to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight and isotopic enrichment (>98% D4) .

Q. How can this compound be quantified in pharmaceutical matrices?

- Methodological Answer :

- Titration : Use non-aqueous titration with 0.1 N perchloric acid in acetic anhydride, as described in pharmacopeial assays. The endpoint is detected via colorimetric indicators (e.g., malachite green), with each mL of titrant equivalent to 17.12 mg of the compound .

- Chromatography : Employ reversed-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm), mobile phase of methanol:water (1:4 v/v), and UV detection at 315 nm. Calibrate against a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve discrepancies between titration and UPLC-MS/MS results for this compound assays?

- Methodological Answer :

- Cross-Validation : Perform parallel analyses using both methods on the same batch. Titration may overestimate purity if residual acetic anhydride remains, while UPLC-MS/MS (e.g., m/z 172.1 → 128.2 transition for quantification) detects impurities .

- System Suitability : Ensure chromatographic parameters meet pharmacopeial criteria (e.g., tailing factor <2.0, theoretical plates >2000) to minimize variability. Use deuterated internal standards to correct for matrix effects in MS .

Q. What experimental design considerations are critical for studying isotopic effects in this compound stability?

- Methodological Answer :

- Degradation Studies : Conduct forced degradation under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor deuterium retention via LC-MS/MS and compare degradation pathways to non-deuterated analogs .

- Storage Optimization : Store in amber glass vials at -20°C under argon to prevent deuterium exchange. Validate stability by assessing purity and isotopic composition at 0, 3, 6, and 12 months .

Q. How can researchers optimize the use of this compound as an internal standard in pharmacokinetic studies?

- Methodological Answer :

- Matrix Matching : Spike deuterated compound into plasma/serum samples at concentrations matching expected analyte levels. Validate recovery (85–115%) and precision (RSD <15%) across three batches .

- Ion Suppression Testing : Inject post-column infused samples to identify ion suppression regions in MS. Adjust chromatographic conditions (e.g., gradient elution) to separate analyte peaks from matrix interferences .

Q. What strategies mitigate isotopic interference when analyzing this compound alongside non-deuterated analogs?

- Methodological Answer :

- Chromatographic Resolution : Use a UPLC BEH Shield RP18 column (2.1 × 100 mm, 1.7 µm) with a methanol:ammonium formate (5 mM) gradient. This separates deuterated and non-deuterated species by >1.5 min .

- High-Resolution MS : Employ Q-TOF instruments to distinguish isotopic clusters (e.g., m/z 172.1 vs. 176.1 for D4 vs. non-deuterated forms) and confirm absence of cross-talk .

Methodological Tables

Table 1. Key Parameters for UPLC-MS/MS Quantification of this compound

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive ESI |

| MRM Transition | 176.1 → 132.1 (Quantifier) |

| Collision Energy | 18 eV |

| Column Temperature | 40°C |

| LOD/LOQ | 0.1 ng/mL / 0.3 ng/mL |

Table 2. Stability Study Design for Deuterated Compounds

| Condition | Temperature | Duration | Acceptance Criteria (Purity) |

|---|---|---|---|

| Long-term | -20°C | 12 months | ≥98% isotopic purity |

| Accelerated | 40°C, 75% RH | 6 months | ≤2% degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.